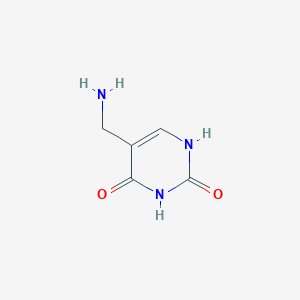
5-(aminomethyl)-2,4(1H,3H)-pyrimidinedione
Descripción general
Descripción
5-(aminomethyl)-2,4(1H,3H)-pyrimidinedione, also known as Barbituric Acid, is a heterocyclic organic compound that has been widely used in scientific research for its diverse properties. It is a white crystalline powder that is soluble in water and ethanol. This compound has a wide range of uses, including as a precursor for the synthesis of pharmaceuticals and agrochemicals, as well as in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-(aminomethyl)-2,4(1H,3H)-pyrimidinedione Acid is not fully understood. However, it is known to act as a central nervous system depressant by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). This results in sedative, hypnotic, and anticonvulsant effects.
Biochemical and Physiological Effects:
5-(aminomethyl)-2,4(1H,3H)-pyrimidinedione Acid has various biochemical and physiological effects. It has been shown to reduce neuronal excitability, increase the threshold for convulsions, and induce sleep. It also has anticonvulsant properties and has been used to treat epilepsy. However, 5-(aminomethyl)-2,4(1H,3H)-pyrimidinedione Acid can also cause respiratory depression, hypotension, and dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(aminomethyl)-2,4(1H,3H)-pyrimidinedione Acid in lab experiments include its low cost, easy availability, and diverse properties. It is also a stable compound that can be stored for long periods. However, the limitations of using 5-(aminomethyl)-2,4(1H,3H)-pyrimidinedione Acid include its potential toxicity, dependence, and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of 5-(aminomethyl)-2,4(1H,3H)-pyrimidinedione Acid in scientific research. One area of interest is the development of new pharmaceuticals based on 5-(aminomethyl)-2,4(1H,3H)-pyrimidinedione Acid. Another area of interest is the use of 5-(aminomethyl)-2,4(1H,3H)-pyrimidinedione Acid in the production of new agrochemicals. Additionally, the potential use of 5-(aminomethyl)-2,4(1H,3H)-pyrimidinedione Acid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of ongoing research. Finally, the development of new methods for the synthesis of 5-(aminomethyl)-2,4(1H,3H)-pyrimidinedione Acid and its derivatives is an area of interest for organic chemists.
Aplicaciones Científicas De Investigación
5-(aminomethyl)-2,4(1H,3H)-pyrimidinedione Acid has been used in scientific research for its diverse properties. It has been used as a precursor for the synthesis of pharmaceuticals such as barbiturates and antihypertensive agents. It has also been used in the production of agrochemicals such as herbicides and insecticides. Additionally, 5-(aminomethyl)-2,4(1H,3H)-pyrimidinedione Acid has been used in dye and pigment production.
Propiedades
IUPAC Name |
5-(aminomethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,1,6H2,(H2,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHUFZQMNTWHBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-2,4(1H,3H)-pyrimidinedione | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(tert-butyl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B3296024.png)
![5-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3296026.png)
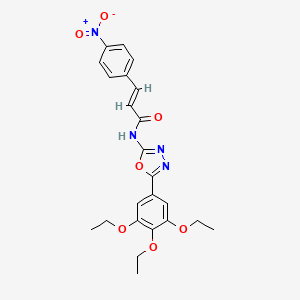
![2-chloro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B3296032.png)
![4-methyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B3296038.png)
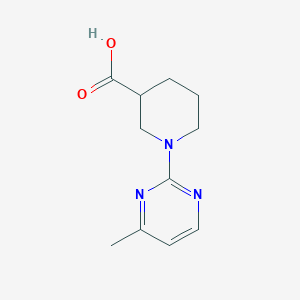
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B3296067.png)

![Tert-butyl 3-(7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B3296077.png)
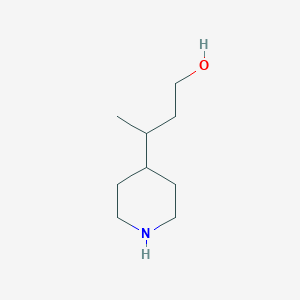
![4-[3-(Aminomethyl)pentan-3-yl]morpholine](/img/structure/B3296091.png)

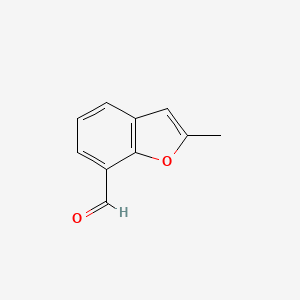
![2-(benzylthio)-N-(2-chlorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3296131.png)